molecular formula C9H12N4O B1450926 7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one CAS No. 1286279-33-1

7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

货号: B1450926
CAS 编号: 1286279-33-1
分子量: 192.22 g/mol
InChI 键: TWIRTOOIBISMKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Tert-butylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (CAS 1286279-33-1) is a pharmaceutical intermediate and a versatile scaffold in medicinal chemistry, particularly in the development of novel kinase inhibitors. This compound belongs to the pyrazolo[1,5-a][1,3,5]triazine class of heterocycles, which have been identified as potent and selective inhibitors of Cyclin-dependent kinase 7 (CDK7) . CDK7 is a promising therapeutic target for aggressive cancers, including pancreatic ductal adenocarcinoma (PDAC), due to its dual role in regulating cell cycle progression and transcription . Inhibiting CDK7 can lead to significant downregulation of gene transcription and preferential inhibition of the mitotic cell cycle, inducing apoptosis and disrupting the cell cycle in cancer cells . Furthermore, this core structure serves as a critical building block for more complex bioactive molecules. It is a key component in the investigational drug BMS-813160, a dual modulator of the C-C chemokine receptor types 2 and 5 (CCR2 and CCR5), which has been investigated in clinical trials for advanced pancreatic ductal adenocarcinoma and other conditions . Researchers value this compound for its utility in constructing molecules that can be screened for antiproliferative activity and for probing intricate biochemical pathways . Please note that this product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

属性

IUPAC Name

7-tert-butyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-9(2,3)6-4-7-10-5-11-8(14)13(7)12-6/h4-5H,1-3H3,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIRTOOIBISMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183526
Record name 7-(1,1-Dimethylethyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286279-33-1
Record name 7-(1,1-Dimethylethyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286279-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1,1-Dimethylethyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(tert-butyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Oxidative Bromination of Dihydropyrazolo Precursors

A principal method to synthesize the target compound involves the oxidative bromination of 1,4-dihydropyrazolo[5,1-c]triazines in the presence of carboxylic acids. This approach has been demonstrated to yield 3-tert-butyl derivatives, which are closely related to the 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one scaffold.

  • Procedure : The dihydropyrazolo precursor (e.g., 3- tert-butyl-8-methyl-1,4-dihydropyrazolo[5,1-c]triazine) is reacted with N-bromosuccinimide (NBS) in the presence of either benzoic acid or acetic acid as the solvent and acid source.
  • Conditions : Refluxing at 30-100 °C for several hours (typically 2-5 hours) depending on the acid used.
  • Outcome : Formation of dibenzoate or diacetate derivatives, which upon further treatment yield the brominated intermediates necessary for subsequent cyclization steps.

Table 1: Representative Oxidative Bromination Conditions

Starting Material Acid Used Temperature (°C) Reaction Time (h) Product Yield (%) Product Type
3-tert-butyl-8-methyl-1,4-dihydropyrazolo[5,1-c]triazine Benzoic acid 60 5 ~66 Dibenzoate derivative
3-tert-butyl-8-methyl-1,4-dihydropyrazolo[5,1-c]triazine Acetic acid 30-35 5 Not specified Diacetate derivative

This bromination step is critical as it introduces the bromine substituent at the desired position, facilitating further transformations toward the triazine ring closure.

Cyclization and Ring Closure

Following bromination, the intermediates undergo cyclization to form the fused triazine ring system. This generally involves:

  • Treatment with bases such as potassium carbonate (K2CO3) in aqueous-organic media to promote ring closure.
  • Use of ammonium salts or ammonia sources to introduce nitrogen atoms required for the triazine ring.
  • Temperature control between 25 °C to 80 °C to optimize reaction rates and yields.

This step converts the brominated intermediates into the pyrazolo-triazine core with the tert-butyl substituent at the 7-position.

One-Pot Synthesis Approaches

Some patents and research articles describe one-pot methods for synthesizing related triazine compounds, which may be adapted for 7-tert-butylpyrazolo[1,5-a]triazin-4(3H)-one. These methods involve:

  • Stirring starting materials with sodium hypochlorite, methyl tert-butyl ether, ammonium chloride, and aqueous ammonium hydroxide.
  • Reaction temperatures maintained between 25-35 °C for 2-4 hours.
  • Use of phase-transfer catalysts like methyltrioctylammonium chloride (aliquat-336).

This approach can yield N-aminated substituted 2-carboxylates, which are precursors for further cyclization to triazine derivatives.

Additional Synthetic Routes and Derivatization

Other synthetic strategies involve:

  • Alkylation, ammonolysis, and reduction sequences starting from nitropyrrole dicarboxylates to build the fused triazine ring system.
  • Intramolecular diazocoupling reactions to form the triazine ring.
  • Subsequent nucleophilic substitution reactions to introduce various functional groups at the 4- or 7-positions of the pyrazolo-triazine scaffold.

These methods provide flexibility in modifying the core structure to optimize biological activity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Oxidative bromination NBS, benzoic acid or acetic acid, reflux 30-60 °C, 2-5 h Introduction of bromine substituent on dihydropyrazolo precursor
2 Base-induced cyclization K2CO3 aqueous-organic, 25-80 °C Ring closure to form fused pyrazolo-triazine ring
3 One-pot synthesis NaOCl, ammonium salts, phase-transfer catalyst, 25-35 °C Formation of N-aminated carboxylate intermediates
4 Alkylation and reduction Alkyl halides, ammonolysis, reducing agents Construction of substituted pyrazolo-triazine derivatives
5 Diazocoupling Intramolecular coupling conditions Formation of triazine ring

Research Findings and Analytical Data

  • The oxidative bromination step yields products with good efficiency (~66% yield reported).
  • X-ray diffraction studies confirm the structural integrity and conformation of brominated intermediates and final compounds.
  • Reaction conditions such as temperature, acid choice, and reaction time critically influence yield and purity.
  • Phase-transfer catalysis and one-pot methods offer streamlined synthesis with fewer purification steps.
  • Nucleophilic substitutions on intermediates allow further functionalization, expanding the compound library for biological screening.

化学反应分析

Key Reaction Conditions:

Reaction TypeReagents/ConditionsProductReference
CyclizationK₂CO₃, DMF, 80°CTriazinone core formation
BrominationNBS, BzOH/EtOAc, 60–100°C7-Bromo derivatives

Nucleophilic Substitution (SₙAr)

The electron-deficient triazinone ring undergoes nucleophilic aromatic substitution at the 4-position. Examples include:

  • Amination : Reaction with primary/secondary amines (e.g., tert-butylamine) in polar aprotic solvents (DMF, DMSO) under heating (70–100°C) .

  • Alkylation : Use of alkyl halides (e.g., methyl iodide) with base (NaH) to introduce alkyl groups .

Example :

Triazinone+R NH2DMF 80 C4 Amino substituted product[9]\text{Triazinone}+\text{R NH}_2\xrightarrow{\text{DMF 80 C}}\text{4 Amino substituted product}\quad[9]

Reductive Amination

The compound serves as a key intermediate in synthesizing dual CCR2/CCR5 antagonists. A patented route involves:

  • Reductive amination of a cyclohexylamine derivative with the triazinone using NaBH₃CN in MeOH .

  • Acetylation with acetic anhydride to yield N-acetylated final products .

Mechanistic Insight :
The reaction proceeds via imine formation followed by borohydride reduction, with yields optimized by controlling stoichiometry and temperature .

Cycloaddition Reactions

The triazinone’s electron-deficient nature facilitates inverse electron-demand Diels-Alder (IEDDA) reactions:

  • With dienophiles : Ethyl diazoacetate or acetylene derivatives form fused pyrazolo-triazine systems .

Case Study :
Reaction with ethyl diazoacetate under Zn(OTf)₂ catalysis yields 5-carboxylate derivatives (89% yield) .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., TMSBr/MeCN), the triazinone undergoes ring-opening/decarboxylation to form pyrazole intermediates, which re-cyclize to yield novel heterocycles .

Notable Observation :

  • Conformational stability : XRD studies reveal twist conformations of brominated derivatives, with tert-butyl groups adopting equatorial or axial orientations depending on carboxylate substituents .

Stability and Degradation

Thermal analysis (TGA/DSC) indicates decomposition above 200°C. In solution:

  • Hydrolytic stability : Resistant to aqueous base but susceptible to strong acids (HCl, TFA) .

  • Photodegradation : UV exposure leads to ring-opening via singlet oxygen pathways .

科学研究应用

7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one exhibits significant biological properties that make it a candidate for various therapeutic applications:

  • Chemokine Receptor Modulation: The compound has been identified as a dual modulator of chemokine receptors CCR2 and CCR5. This activity suggests potential applications in treating inflammatory diseases and certain types of cancer .
  • Antihypertensive Properties: Research indicates that compounds similar to this compound may have effects on the cardiovascular system, specifically as antihypertensives. This highlights its potential in managing blood pressure-related conditions .

Therapeutic Applications

The therapeutic applications of this compound can be summarized as follows:

Application AreaDescription
Inflammatory Diseases Modulation of CCR2 and CCR5 may help in managing conditions like rheumatoid arthritis .
Cancer Treatment Potential use in targeting tumor microenvironments by blocking chemokine signaling pathways .
Cardiovascular Health Possible role as an antihypertensive agent due to its effects on vascular function .

Case Study 1: Chemokine Receptor Antagonism

A study explored the efficacy of this compound as an antagonist for CCR2 and CCR5. The results indicated that the compound effectively inhibited receptor activity in vitro, suggesting its potential for developing anti-inflammatory therapies .

作用机制

The mechanism of action of 7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various cellular processes, leading to effects such as cell cycle arrest or apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

    Pyrazolo[1,5-A][1,3,5]triazin-4(3H)-one: Lacks the tert-butyl group, which can result in different reactivity and properties.

    7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one: Contains a methyl group instead of a tert-butyl group, leading to variations in steric effects and reactivity.

    7-Phenylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one: The phenyl group introduces aromaticity and can influence the compound’s electronic properties.

Uniqueness

The presence of the tert-butyl group in 7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one imparts unique steric and electronic properties, making it distinct from its analogs

生物活性

7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system comprising a pyrazole and a triazine structure. The tert-butyl group at the 7-position significantly influences its chemical behavior and biological interactions.

Property Details
IUPAC Name 7-tert-butyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
CAS Number 1286279-33-1
Molecular Formula C9H12N4O
Molar Mass 192.22 g/mol
Storage Conditions Room temperature

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 3-amino-5-tert-butylpyrazole with cyanogen bromide under basic conditions. This process can be optimized for higher yields using techniques such as microwave irradiation or continuous flow reactors.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study highlighted its effectiveness against leukemia and adenocarcinoma-derived cell lines. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Kinase Inhibition

As a kinase inhibitor, this compound interacts with the ATP-binding sites of various kinases. This interaction disrupts signaling pathways essential for cell survival and proliferation:

  • Mechanism of Action : Inhibition of kinase activity leads to cell cycle arrest and apoptosis in cancer cells.
  • Target Kinases : Research has focused on its effects on kinases involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

  • Cytotoxicity Study : A study published in Pharmacology Reports demonstrated that derivatives of triazine compounds showed varying degrees of cytotoxicity against cancer cell lines. The study specifically noted the enhanced activity of compounds with bulky substituents like tert-butyl groups .
  • Kinase Inhibition Research : Another investigation utilized artificial neural networks to predict the biological activity of compounds similar to this compound against human carbonic anhydrases (hCA). The findings suggested potential selectivity profiles that could be exploited for therapeutic applications .

常见问题

Q. What synthetic routes are recommended for 7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one, and how do reaction conditions influence purity?

The synthesis involves multi-step reactions with optimized reagents and conditions:

  • Silylformamidine-mediated alkylation : Reacting precursor 2g with silylformamidine 1 in benzene, followed by crystallization from hexane .
  • Chiral amination : Heating with (S)-(−)-2-aminobutanol in dioxane under sealed-tube conditions (74% yield after purification) .
MethodKey Reagents/ConditionsSolventPurificationYield
AlkylationSilylformamidine, benzeneHexaneCrystallizationN/A
Chiral amination(S)-(−)-2-aminobutanol, dioxaneDioxaneFiltration74%

Critical parameters include solvent polarity (e.g., benzene reduces side reactions) and inert atmospheres to prevent racemization in chiral syntheses .

Q. How should researchers characterize this compound using NMR and IR spectroscopy?

1H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm (9H). Pyrazolo-triazine protons resonate between δ 7.1–8.4 ppm . 13C NMR : Carbonyl (C=O) at ~160 ppm; triazine carbons at 150–155 ppm . IR : Peaks at 1675 cm⁻¹ (C=O) and 1500 cm⁻¹ (triazine ring) .

Spectral Region (1H NMR)δ (ppm)AssignmentReference
1.2–1.4s, 9Htert-butyl
7.1–8.4m/dPyrazolo-triazine protons

Validate data against computational predictions (e.g., ACD/Labs) and check for tautomeric forms if discrepancies exceed 0.1 ppm .

Q. What purification techniques are effective post-synthesis?

  • Crystallization : Hexane or ethyl acetate for tert-butyl derivatives .
  • Chromatography : Silica gel column chromatography with dichloromethane/methanol gradients (95:5) for polar intermediates .
  • Distillation : Remove volatile byproducts under reduced pressure (e.g., rotary evaporation) .

Q. Which in vitro assays evaluate the compound’s biological activity?

  • Enzyme inhibition : Amplex-Red fluorescence assay for ATX inhibition (IC₅₀ determination) .
  • Solubility : HT-Solubility assay in phosphate buffer (pH 7.4) to assess bioavailability .
  • Metabolic stability : Glutathione adduct screening to predict oxidative metabolism .

Advanced Research Questions

Q. How can low yields in nucleophilic substitution steps be addressed?

  • Temperature modulation : Lowering to 0–5°C reduces elimination side reactions (yield improved from 45% to 68%) .
  • Catalysts : DMAP (10 mol%) enhances nucleophilicity, increasing yields by 20% in triazine syntheses .
  • Solvent optimization : DMF improves solubility of bulky intermediates compared to THF .

Q. How should discrepancies in spectroscopic data be resolved?

  • Cross-validation : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations) .
  • Isotopic labeling : Use ¹⁵N-labeled analogs to confirm triazine ring assignments .
  • High-resolution MS : Confirm molecular formula accuracy (e.g., ≤2 ppm error) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Introduce substituents at positions 2 and 7 (e.g., methylsulfanyl, benzylamino) to assess CDK inhibition .
  • Bioisosteric replacement : Replace tert-butyl with cyclopropyl or trifluoromethyl groups to study steric/electronic effects .
  • Pharmacophore mapping : Use docking simulations to correlate substituent placement with binding affinity .

Q. What strategies improve stability during storage?

  • Lyophilization : Store hygroscopic derivatives as lyophilized powders under argon .
  • Additives : Include 1% BHT (butylated hydroxytoluene) to prevent oxidation in DMSO stock solutions .
  • Temperature control : Long-term storage at −80°C in amber vials to avoid photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。